molecular formula C19H20O4 B1292309 4-Acetoxy-4'-butoxybenzophenone CAS No. 890099-87-3

4-Acetoxy-4'-butoxybenzophenone

Cat. No.: B1292309
CAS No.: 890099-87-3
M. Wt: 312.4 g/mol
InChI Key: ZPKQXWLICUBMRU-UHFFFAOYSA-N
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Description

4-Acetoxy-4’-butoxybenzophenone is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.37 g/mol It is a derivative of benzophenone, characterized by the presence of acetoxy and butoxy functional groups attached to the benzene rings

Biochemical Analysis

Biochemical Properties

4-Acetoxy-4’-butoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the hydrolysis of the acetoxy group. This interaction leads to the formation of 4-hydroxy-4’-butoxybenzophenone, which can further participate in various biochemical pathways .

Cellular Effects

4-Acetoxy-4’-butoxybenzophenone has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been shown to impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 4-Acetoxy-4’-butoxybenzophenone involves its binding interactions with biomolecules. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds. This inhibition can result in the accumulation of the compound and its metabolites, affecting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetoxy-4’-butoxybenzophenone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Acetoxy-4’-butoxybenzophenone is relatively stable under standard laboratory conditions. Over extended periods, it may undergo degradation, leading to the formation of various degradation products. These degradation products can have different effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Acetoxy-4’-butoxybenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and signaling pathways. At higher doses, it can lead to toxic or adverse effects. Studies have shown that high doses of 4-Acetoxy-4’-butoxybenzophenone can cause cellular toxicity, oxidative stress, and inflammation in animal models .

Metabolic Pathways

4-Acetoxy-4’-butoxybenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes ester hydrolysis to form 4-hydroxy-4’-butoxybenzophenone, which can further participate in oxidative and conjugative metabolism. These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function .

Transport and Distribution

The transport and distribution of 4-Acetoxy-4’-butoxybenzophenone within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may also interact with specific transporters or binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 4-Acetoxy-4’-butoxybenzophenone can impact its activity and function within cells .

Subcellular Localization

4-Acetoxy-4’-butoxybenzophenone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-butoxybenzophenone typically involves the esterification of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the acetoxy group. The butoxy group is introduced via a nucleophilic substitution reaction, where 4-hydroxybenzophenone reacts with butyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of 4-Acetoxy-4’-butoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-4’-butoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-Acetoxy-4’-butoxybenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-butoxybenzophenone involves its interaction with various molecular targets. The acetoxy and butoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo hydrolysis to release active intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

    4-Hydroxybenzophenone: Lacks the acetoxy and butoxy groups, making it less reactive.

    4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, leading to different chemical properties.

    4-Butoxybenzophenone: Similar structure but lacks the acetoxy group.

Uniqueness: These functional groups make it a versatile compound for various chemical reactions and industrial applications .

Biological Activity

4-Acetoxy-4'-butoxybenzophenone (ABBP), a synthetic compound with the chemical formula C19_{19}H20_{20}O4_{4}, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the various aspects of ABBP's biological activity, including its biochemical interactions, cellular effects, molecular mechanisms, and relevant case studies.

ABBP plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. The compound is known to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. This interaction leads to the formation of 4-hydroxy-4'-butoxybenzophenone, which can participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

PropertyDescription
Molecular FormulaC19_{19}H20_{20}O4_{4}
CAS Number890099-87-3
Interaction with EnzymesInhibits esterases leading to metabolic changes
Hydrolysis Product4-Hydroxy-4'-butoxybenzophenone

Cellular Effects

ABBP has been observed to influence various cellular processes. It modulates cell signaling pathways and gene expression, impacting cellular metabolism. Research indicates that ABBP can alter the activity of key signaling molecules, resulting in significant changes in cellular responses. For instance, it influences transcription factors that regulate gene expression, thereby affecting cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism underlying ABBP's biological activity involves its binding interactions with specific proteins and enzymes. By inhibiting certain esterases, ABBP can prevent the hydrolysis of ester bonds, leading to an accumulation of itself and its metabolites. This accumulation may affect various biochemical pathways essential for cellular function.

Case Study: Anticancer Activity

A study focused on the anticancer potential of ABBP highlighted its ability to induce apoptosis in cancer cell lines. The research demonstrated that ABBP treatment resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in breast cancer cells. The study concluded that ABBP exhibits selective toxicity towards cancer cells while sparing normal cells .

Dosage Effects in Animal Models

The biological effects of ABBP vary significantly with dosage levels in animal models. At lower doses, ABBP may exhibit beneficial effects such as modulation of cellular processes and signaling pathways. Conversely, higher doses have been associated with adverse effects including cellular toxicity and inflammation. A study indicated that high doses of ABBP could lead to oxidative stress and damage to cellular structures .

Metabolic Pathways

ABBP undergoes various metabolic transformations within biological systems. It is primarily metabolized through ester hydrolysis to yield 4-hydroxy-4'-butoxybenzophenone. This metabolite can further participate in oxidative and conjugative metabolism, influencing the compound's bioavailability and overall biological effects.

Transport and Distribution

The transport mechanisms of ABBP within cells are crucial for its biological activity. It can traverse cell membranes via passive diffusion or active transport mechanisms. Additionally, ABBP may interact with specific transporters or binding proteins that facilitate its distribution across different cellular compartments .

Subcellular Localization

ABBP exhibits specific subcellular localization patterns that significantly impact its biological functions. It has been noted to localize within organelles such as the endoplasmic reticulum and mitochondria, where it interacts with various proteins involved in metabolic processes .

Properties

IUPAC Name

[4-(4-butoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-4-13-22-17-9-5-15(6-10-17)19(21)16-7-11-18(12-8-16)23-14(2)20/h5-12H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKQXWLICUBMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641720
Record name 4-(4-Butoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-87-3
Record name 4-(4-Butoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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